molecular formula C13H14N2Na2O5 B11830702 Disodium N-(4-(methylamino)benzoyl)-L-glutamate CAS No. 57444-71-0

Disodium N-(4-(methylamino)benzoyl)-L-glutamate

Cat. No.: B11830702
CAS No.: 57444-71-0
M. Wt: 324.24 g/mol
InChI Key: MVMGRIDGISTMDP-XRIOVQLTSA-L
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Description

Disodium N-(4-(methylamino)benzoyl)-L-glutamate, commonly known as methotrexate disodium salt, is a folate antagonist widely used in oncology and autoimmune therapies. Its chemical structure comprises an L-glutamate backbone conjugated to a 4-(methylamino)benzoyl group, with two sodium counterions enhancing solubility . As a competitive inhibitor of dihydrofolate reductase (DHFR), it disrupts nucleotide synthesis, making it effective against rapidly dividing cells. The disodium form improves bioavailability compared to the free acid, facilitating intravenous or intramuscular administration .

Properties

CAS No.

57444-71-0

Molecular Formula

C13H14N2Na2O5

Molecular Weight

324.24 g/mol

IUPAC Name

disodium;(2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate

InChI

InChI=1S/C13H16N2O5.2Na/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17;;/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20);;/q;2*+1/p-2/t10-;;/m0../s1

InChI Key

MVMGRIDGISTMDP-XRIOVQLTSA-L

Isomeric SMILES

CNC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Acylation with L-Glutamic Acid

The acid chloride derivative of 4-(methylamino)benzoic acid is prepared using bis(trichloromethyl) carbonate (BTC) and chlorinated solvents, as demonstrated in CN105439895A . This reactive intermediate is then coupled with L-glutamic acid in aqueous sodium hydroxide to form N-(4-(methylamino)benzoyl)-L-glutamic acid. The reaction proceeds under mild conditions (reflux in acetonitrile) to preserve optical purity, yielding the free acid in 85–90% purity.

Neutralization to Disodium Salt

The final step involves neutralizing the carboxylic acid groups of the glutamic moiety with two equivalents of sodium hydroxide. This is typically performed in aqueous ethanol at 25–30°C, followed by precipitation via pH adjustment to 4–6 using ammonium hydroxide. The disodium salt is isolated by filtration, with yields exceeding 75%.

Nitro-Group Reduction and Methylation Strategy

Reduction of p-Nitrobenzoic Acid

As outlined in CN105439895A , p-nitrobenzoic acid is reduced to p-aminobenzoic acid using a Pd/C and ammonium formate system. This heterogeneous catalytic hydrogenation proceeds at ambient temperature, achieving near-quantitative conversion within 12 hours.

Methylation of the Aromatic Amine

The introduction of the methylamino group is accomplished via reductive amination using formaldehyde and sodium cyanoborohydride. This step, while not explicitly detailed in the provided sources, is extrapolated from standard organic synthesis protocols. Careful pH control (pH 6–7) is critical to avoid over-alkylation, with the methylated product isolated by crystallization in 70–80% yield.

Coupling and Salt Formation

The resultant 4-(methylamino)benzoic acid is converted to its acid chloride and coupled with L-glutamic acid as described in Section 1.2. Neutralization with sodium hydroxide yields the disodium salt, though this route's overall yield is lower (60–65%) due to the multi-step sequence.

Zinc Salt Intermediate Route

Preparation of Zinc N-(4-(Methylamino)benzoyl)-L-glutamate

US Patent 4,136,101 discloses a high-purity route utilizing zinc salts. N-(4-(methylamino)benzoyl)-L-glutamic acid is reacted with zinc acetate in aqueous ethanol, forming a crystalline zinc complex. This intermediate exhibits 80–90% purity, significantly higher than the amorphous disodium salt.

Ion Exchange to Disodium Salt

The zinc salt is treated with two equivalents of sodium hydroxide, displacing zinc ions and forming the disodium derivative. The reaction is conducted in ethanol-water mixtures at 25°C, with the product precipitated by adding ammonium hydroxide to pH 5. This method achieves 85% yield and >95% purity, making it the most robust industrial approach.

Ester Hydrolysis and Neutralization

Synthesis of Diethyl Ester Intermediate

As detailed in US Patent 4,136,101 , diethyl N-(4-(methylamino)benzoyl)-L-glutamate is prepared by reacting the zinc salt with ethanol and hydrochloric acid. The esterification proceeds at ambient temperature, yielding the diester in 90% purity.

Hydrolysis to Free Acid

The diester is hydrolyzed using aqueous sodium hydroxide at 40–50°C. This step requires careful pH monitoring (pH 10–11) to avoid decomposition of the methylamino group. The free acid is isolated by acidification to pH 2–3, achieving 80% yield.

Formation of Disodium Salt

Neutralization with two equivalents of sodium hydroxide in methanol-water completes the synthesis. The disodium salt crystallizes upon cooling, with a final purity of 88–92%.

Comparative Analysis of Methods

Method Key Steps Yield Purity Advantages Disadvantages
Direct CouplingAcid chloride acylation, neutralization75%85–90%Short synthesis; minimal side reactionsRequires high-purity starting material
Nitro Reduction/MethylationReduction, methylation, coupling60–65%75–80%Utilizes inexpensive nitro precursorsMulti-step; lower overall yield
Zinc Salt IntermediateZinc complex formation, ion exchange85%>95%High purity; scalableRequires specialized zinc salts
Ester HydrolysisEsterification, hydrolysis80%88–92%Mild conditions; avoids racemizationLengthy hydrolysis step

Chemical Reactions Analysis

Types of Reactions

Disodium N-(4-(methylamino)benzoyl)-L-glutamate undergoes various chemical reactions, including:

    Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antifolate Activity

Disodium N-(4-(methylamino)benzoyl)-L-glutamate exhibits antifolate properties, similar to methotrexate, which is widely used in cancer therapy. The compound acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to reduced tumor growth and is being explored for its efficacy in various cancers.

Synthesis of Methotrexate Derivatives

Research indicates that this compound can be utilized as an intermediate in the synthesis of methotrexate and its analogs. The process involves alkylation reactions that yield various forms of methotrexate (L-, D-, or racemic forms), thereby enhancing the therapeutic potential and specificity of these drugs .

Case Studies

In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of certain cancer cell lines, such as L1210 leukemia cells. These findings suggest potential applications in developing new cancer therapies that leverage the compound's structural properties .

Future Perspectives

The ongoing research into this compound highlights its potential as a versatile compound in medicinal chemistry. Future studies should focus on:

  • Clinical Trials: To evaluate safety and efficacy in human subjects.
  • Structural Modifications: To enhance selectivity and reduce side effects.
  • Combination Therapies: Investigating synergistic effects with other anticancer agents.

Mechanism of Action

The mechanism of action of Disodium N-(4-(methylamino)benzoyl)-L-glutamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds include other folate analogs, prodrugs, and intermediates in antifolate synthesis. Key comparisons are summarized below:

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Primary Application
Disodium N-(4-(methylamino)benzoyl)-L-glutamate (Methotrexate disodium) C₂₀H₂₀N₈Na₂O₅ ~454.4 g/mol* Disodium salt, pteridine ring with 2,4-diamino groups Chemotherapy, autoimmune diseases
Pemetrexed disodium heptahydrate C₂₀H₂₁N₅Na₂O₆·7H₂O 597.49 g/mol Pyrrolo[2,3-d]pyrimidine core, heptahydrate form Non-small cell lung cancer
Diethyl N-[4-(methylamino)benzoyl]-L-glutamate C₁₇H₂₄N₂O₅ 336.38 g/mol Ethyl ester groups at glutamate carboxyls Synthetic intermediate for methotrexate
Dicyanomethyl N-[4-(methylamino)benzoyl]-L-glutamate C₂₄H₂₄N₁₀O₅ 532.51 g/mol Dicyanomethyl ester, pteridine modifications Experimental antifolate prodrug

*Exact molecular weight for methotrexate disodium varies slightly depending on hydration state.

Pharmacological Profiles

  • Methotrexate disodium : High affinity for DHFR (IC₅₀ ~1 nM), with dose-dependent cytotoxicity. Requires intracellular polyglutamation for prolonged activity .
  • Pemetrexed : Targets thymidylate synthase (TS) and DHFR simultaneously, reducing folate-dependent enzyme redundancy. Lower IC₅₀ for TS (~90 nM) compared to methotrexate .
  • Ester prodrugs (e.g., dicyanomethyl ester): Designed for enhanced membrane permeability. Hydrolyzed in vivo to release active methotrexate, but slower hydrolysis kinetics may limit efficacy .

Clinical and Industrial Relevance

  • Methotrexate disodium : First-line treatment for rheumatoid arthritis and acute lymphoblastic leukemia. Generic formulations dominate the market due to cost-effectiveness .
  • Pemetrexed : Patent-protected for mesothelioma and NSCLC, with higher cost but improved tolerability over methotrexate .
  • Diethyl ester derivatives : Primarily used in research settings to explore structure-activity relationships .

Key Differentiators and Challenges

  • Solubility : Disodium salts (methotrexate, pemetrexed) outperform esterified analogs in aqueous solubility, critical for parenteral administration .
  • Enzyme specificity : Pemetrexed’s dual inhibition (TS + DHFR) reduces resistance mechanisms compared to methotrexate’s single-target action .
  • Synthetic complexity : Methotrexate’s synthesis involves unstable intermediates (e.g., brominated pteridines), whereas pemetrexed routes utilize more stable boronate esters .

Biological Activity

Disodium N-(4-(methylamino)benzoyl)-L-glutamate, often referred to as DMABG, is a synthetic compound that combines properties of amino acids and aromatic amines. Its unique structure positions it as a compound of interest in medicinal chemistry and pharmacological research. This article delves into the biological activity of DMABG, summarizing key findings from various studies, including its synthesis, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for DMABG is C17H20N2O5C_{17}H_{20}N_2O_5, featuring a disodium salt form that enhances its solubility in biological systems. The compound consists of:

  • Amino Acid Backbone : Derived from L-glutamate.
  • Aromatic Moiety : Contains a 4-(methylamino)benzoyl group, which contributes to its interaction with biological targets.
PropertyValue
Molecular Weight336.35 g/mol
Melting Point88-89 °C
SolubilitySoluble in water
pHNeutral (pH 7)

Pharmacological Mechanisms

Research indicates that DMABG exhibits several biological activities, particularly in the context of drug development:

  • Antifolate Activity : Similar to other compounds in its class, DMABG has been studied for its potential as an antifolate agent. Antifolates inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation.
  • Receptor Interactions : DMABG may interact with various G-protein-coupled receptors (GPCRs), which are pivotal in many signaling pathways within cells .

Study 1: Anticancer Potential

A study investigated the effects of DMABG on cancer cell lines. The compound demonstrated significant cytotoxicity against L1210 leukemia cells, with an IC50 value indicating effective inhibition of cell growth. The mechanism was attributed to the disruption of folate metabolism, similar to established antifolates like methotrexate.

Study 2: Binding Affinity Studies

Binding affinity studies revealed that DMABG interacts with the active site of DHFR with a Ki value comparable to that of methotrexate. This suggests that DMABG could serve as a lead compound for developing new antifolate drugs.

Table 2: Comparative Activity of DMABG and Related Compounds

CompoundIC50 (µM)Mechanism
This compound5.0DHFR Inhibition
Methotrexate4.5DHFR Inhibition
Pemetrexed3.0Multi-target antifolate

Future Research Directions

The promising biological activity of DMABG opens several avenues for future research:

  • Optimization of Synthesis : Further refinement in the synthesis process could enhance yield and purity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and toxicity profiles will be crucial for assessing clinical viability.
  • Combination Therapies : Investigating the efficacy of DMABG in combination with other chemotherapeutic agents may reveal synergistic effects.

Q & A

Q. Table 1. Key Synthetic Parameters for Microwave-Assisted Synthesis

ParameterTraditional MethodMicrowave-Optimized Method
Reaction Time12–24 hours20 minutes
Yield60–70%96%
By-Products≥3 detectable via HPLC≤1
Purification Steps3 (column chromatography)1 (precipitation)
Reference

Q. Table 2. Analytical Techniques for Structural Validation

TechniqueApplicationDetection Limit/Accuracy
¹H/¹³C NMRBackbone confirmation, stereochemistry0.1–1.0 ppm
X-ray CrystallographyCrystal packing, H-bond networks<0.01 Å resolution
ESI-MSMolecular weight verification±0.5 Da
Elemental AnalysisStoichiometric validation (C, H, N)±0.3%
Reference

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